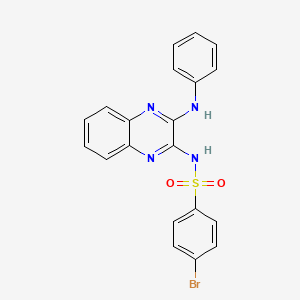![molecular formula C11H12Cl3FN2O B5222908 N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5222908.png)
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide, also known as TFPP, is a chemical compound that has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide has been extensively studied for its potential applications in scientific research. One of the main applications of N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide is in the field of cancer research. Studies have shown that N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide has anti-cancer properties and can inhibit the growth of cancer cells. N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide is not fully understood. However, studies have shown that N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide also appears to have an effect on the immune system, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and enhance the immune response. N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide also has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide may have some toxicity and side effects, which need to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for research on N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide. One area of research could be to further investigate its potential applications in cancer treatment and neurological disorders. Another area of research could be to explore its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide and its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide involves the reaction between 2-fluoroaniline and 2,2,2-trichloro-N-(propan-2-yl)acetamide. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is purified using various techniques such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3FN2O/c1-2-9(18)17-10(11(12,13)14)16-8-6-4-3-5-7(8)15/h3-6,10,16H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQDAUVYDGAYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)ethanone](/img/structure/B5222825.png)
![methyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5222828.png)


![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222859.png)
![3-[4-(2-methoxy-4-methylbenzoyl)-1-piperazinyl]-2,5-dimethylpyrazine trifluoroacetate](/img/structure/B5222862.png)

![N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5222878.png)
![8-chloro-2-(4-ethylphenyl)-N'-[1-(4-isopropoxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5222884.png)
![5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222888.png)
![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5222891.png)
![(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B5222902.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5222922.png)